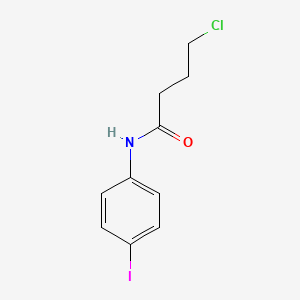

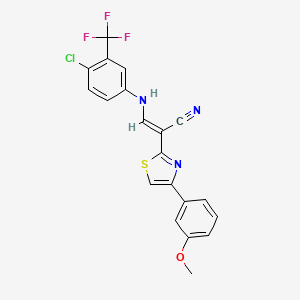

![molecular formula C15H8Cl2F3N3S B2646573 4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 723332-80-7](/img/structure/B2646573.png)

4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenyl and triazole precursors. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound includes several functional groups that could influence its properties and reactivity. These include the triazole ring, two phenyl rings, and a thiol group. The presence of chloro and trifluoromethyl substituents on the phenyl rings could also significantly affect the compound’s behavior .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Some general predictions can be made based on the structure of this compound. For example, the presence of the polar thiol group and the aromatic rings suggests that it might have moderate solubility in polar organic solvents .科学的研究の応用

Corrosion Inhibition

One of the prominent applications of triazole derivatives involves the prevention of metal corrosion. These compounds, including 4H-1,2,4-triazole derivatives, are studied for their effectiveness as corrosion inhibitors. For instance, their adsorption properties on mild steel surfaces in hydrochloric acid solutions were evaluated, showing significant inhibition efficiency. This suggests that certain 4H-triazole derivatives can serve as effective corrosion inhibitors, with their efficiency depending on the nature and type of substituents present in the molecule. The studies utilized techniques like weight loss and electrochemical methods to establish that these triazoles could act as mixed-type inhibitors, with efficiencies reaching up to 99.6% under certain conditions (Bentiss et al., 2007).

Electrochemical Behavior

The electrochemical behavior of thiotriazoles in aqueous-alcoholic media has been studied, focusing on their oxidation mechanisms. Such compounds, including variants of 1,2,4-triazole, exhibit similar redox behavior under specified conditions. The electrooxidation process primarily involves the oxidation of thiol compounds, followed by a dimerization process. This research provides insights into the electrochemical properties of thiotriazoles, laying the groundwork for their application in various chemical and electrochemical fields (Fotouhi et al., 2002).

Antimicrobial Activity

The synthesis and evaluation of antimicrobial activities of fused heterocyclic triazolothiadiazole derivatives have been conducted. These studies have revealed that certain derivatives exhibit promising antimicrobial properties, making them potential candidates for developing new antimicrobial agents. The structural variations and substitution patterns play a critical role in determining their activity, highlighting the chemical diversity and potential of triazole derivatives in pharmaceutical research (Almajan et al., 2010).

Molecular-Level Inhibition Studies

Research has also delved into the molecular-level understanding of the inhibition efficiency of triazole derivatives, particularly in the context of zinc corrosion in acidic media. Through quantum chemical approaches, studies have explored the relationship between molecular structures and inhibition efficiencies, underscoring the significant role of thiophenyl group placement in enhancing activity (Gece & Bilgiç, 2012).

将来の方向性

特性

IUPAC Name |

3-(3-chlorophenyl)-4-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2F3N3S/c16-9-3-1-2-8(6-9)13-21-22-14(24)23(13)10-4-5-12(17)11(7-10)15(18,19)20/h1-7H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUBJZZIEBUPIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2C3=CC(=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

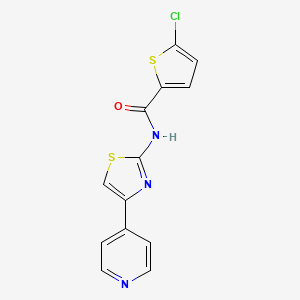

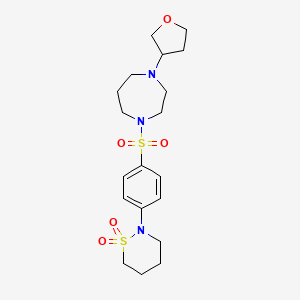

![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B2646495.png)

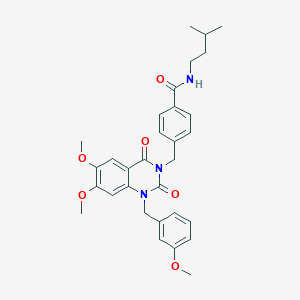

![4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2646499.png)

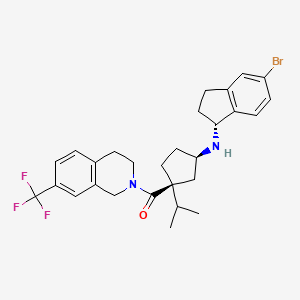

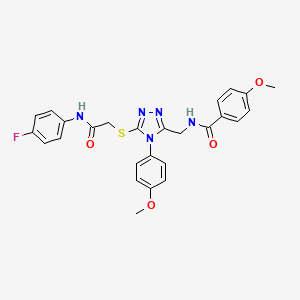

![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2646500.png)

![N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide](/img/structure/B2646503.png)

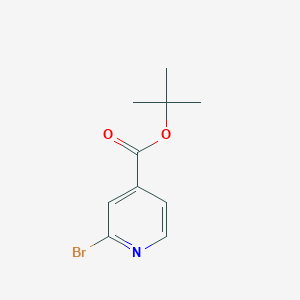

![3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-](/img/no-structure.png)

![3-[1-(6-Chloroquinazolin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2646513.png)